molecular formula C11H17N3O B257296 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol CAS No. 95380-59-9

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Cat. No.: B257296
CAS No.: 95380-59-9
M. Wt: 207.27 g/mol
InChI Key: VZIBJUXRABFUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with 4-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a hydroxyl group and a methylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBJUXRABFUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 6
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.